Stereochemistry: Transpentacin vs. Cispentacin
The compound is synthesized and utilized as the (S,S,S)-enantiomer of 2-amino-5-methylcyclopentane-1-carboxylic acid, which belongs to the transpentacin family. This is in direct contrast to cispentacin ((1R,2S)-2-aminocyclopentane-1-carboxylic acid) [1]. The trans-configuration imposes a distinct, extended backbone geometry that is preferred for inducing specific secondary structures like 12/10-helices in β-peptides, whereas the cis-configuration leads to different folding patterns (e.g., reverse turns) [2].
| Evidence Dimension | Stereochemical Configuration (C1-C2 Relative Stereochemistry) |
|---|---|
| Target Compound Data | Trans- (1S,2S,5S) configuration |
| Comparator Or Baseline | Cis- (1R,2S) configuration (Cispentacin) |
| Quantified Difference | N/A (Qualitative Difference in Dihedral Angle Constraint) |
| Conditions | Determined by X-ray crystallography and NMR spectroscopy of the synthesized enantiopure compounds [1] |
Why This Matters
Procurement of the correct enantiomer with the trans-configuration is critical for research on β-peptide folding, as the cis-isomer will yield entirely different structural outcomes.
- [1] Davies, S. G.; Thomson, J. E. Asymmetric syntheses of enantiopure C(5)-substituted transpentacins via diastereoselective Ireland–Claisen rearrangements. Chemical Communications 2013, 49 (63), 7037-7039. DOI: 10.1039/c3cc43250e. View Source
- [2] Fülöp, F. The chemistry of 2-aminocyclopentanecarboxylic acid, in: Studies in Natural Products Chemistry, Vol. 22, Elsevier, 2000, pp. 273-306. View Source
